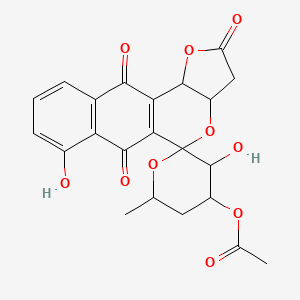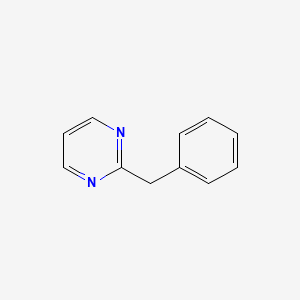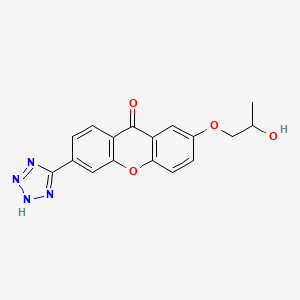
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one is a complex organic compound that features a xanthene core substituted with hydroxypropoxy and tetrazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is to start with a xanthene derivative, which undergoes a series of substitution reactions to introduce the hydroxypropoxy and tetrazolyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazolyl group can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropoxy group may yield ketones, while reduction of the tetrazolyl group can produce amines.
Applications De Recherche Scientifique
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as fluorescence or reactivity.
Mécanisme D'action
The mechanism by which 2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxypropoxy and tetrazolyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and specificity. Pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(2H-tetrazol-5-yl)chromen-4-one: A structurally similar compound with a chromen core instead of xanthene.
2-(2-Hydroxyethoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one: Similar structure with a hydroxyethoxy group instead of hydroxypropoxy.
Uniqueness
2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
89236-82-8 |
|---|---|
Formule moléculaire |
C17H14N4O4 |
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
2-(2-hydroxypropoxy)-6-(2H-tetrazol-5-yl)xanthen-9-one |
InChI |
InChI=1S/C17H14N4O4/c1-9(22)8-24-11-3-5-14-13(7-11)16(23)12-4-2-10(6-15(12)25-14)17-18-20-21-19-17/h2-7,9,22H,8H2,1H3,(H,18,19,20,21) |
Clé InChI |
WBMYCQLXKJBBOG-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C4=NNN=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
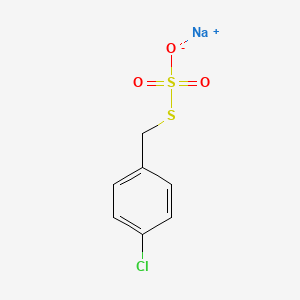
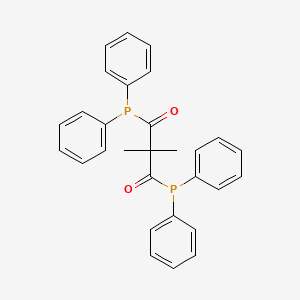
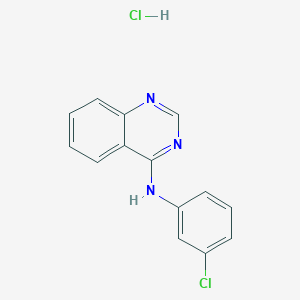
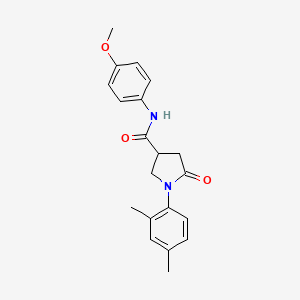
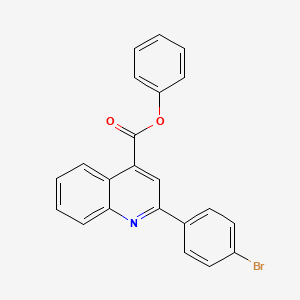
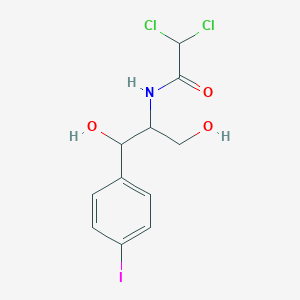
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
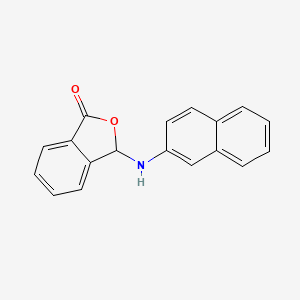
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
![4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14149335.png)

